molecular formula C21H36N+ B13327397 1-Methyl-1-(4-octylphenethyl)pyrrolidin-1-ium

1-Methyl-1-(4-octylphenethyl)pyrrolidin-1-ium

Katalognummer: B13327397
Molekulargewicht: 302.5 g/mol
InChI-Schlüssel: JIBKGQJSPWPRLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1-(4-octylphenethyl)pyrrolidin-1-ium is a synthetic organic compound belonging to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocyclic compounds that are widely used in medicinal chemistry due to their versatile biological activities

Vorbereitungsmethoden

The synthesis of 1-Methyl-1-(4-octylphenethyl)pyrrolidin-1-ium can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with 4-octylphenethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through column chromatography to obtain the desired compound in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

1-Methyl-1-(4-octylphenethyl)pyrrolidin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine nitrogen can be substituted with various electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Methyl-1-(4-octylphenethyl)pyrrolidin-1-ium has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, which have applications in electronics, coatings, and composites.

Wirkmechanismus

The mechanism of action of 1-Methyl-1-(4-octylphenethyl)pyrrolidin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1-(4-octylphenethyl)pyrrolidin-1-ium can be compared with other similar compounds, such as:

    1-Methyl-2-pyrrolidinone: A widely used solvent with similar structural features but different applications.

    4-(pyrrolidin-1-yl)benzonitrile: A compound with similar pyrrolidine substitution but different functional groups and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C21H36N+

Molekulargewicht

302.5 g/mol

IUPAC-Name

1-methyl-1-[2-(4-octylphenyl)ethyl]pyrrolidin-1-ium

InChI

InChI=1S/C21H36N/c1-3-4-5-6-7-8-11-20-12-14-21(15-13-20)16-19-22(2)17-9-10-18-22/h12-15H,3-11,16-19H2,1-2H3/q+1

InChI-Schlüssel

JIBKGQJSPWPRLI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC1=CC=C(C=C1)CC[N+]2(CCCC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.